3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one
Description
Molecular Geometry and Conformational Isomerism
The piperazin-2-one ring adopts a chair conformation , as evidenced by crystallographic studies of analogous compounds. In this conformation, the six-membered ring minimizes steric strain, with the carbonyl oxygen (C=O) and nitrogen atoms occupying equatorial positions. The trifluoromethoxy substituent at the para position of the phenyl ring extends perpendicular to the piperazinone plane, reducing steric hindrance (Figure 1).
Conformational isomerism arises from ring puckering dynamics. Computational models suggest a boat-to-chair interconversion barrier of ~8–10 kcal/mol, consistent with piperazine derivatives. The chair form dominates due to its thermodynamic stability, while the boat conformation is transient and rarely observed in solid-state structures.
| Bond Lengths (Å) | Piperazinone Ring | Phenyl Ring |
|---|---|---|
| C-N | 1.45–1.48 | - |
| C=O | 1.22 | - |
| C-F (CF₃O) | - | 1.33–1.35 |
Table 1: Key bond lengths derived from X-ray crystallography of related compounds.
Electronic Structure and Frontier Molecular Orbital Analysis
Density functional theory (DFT) calculations reveal the HOMO-LUMO gap as a critical indicator of reactivity. For 3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one:
- HOMO (-6.2 eV): Localized on the piperazinone nitrogen lone pairs and the phenyl π-system.
- LUMO (-1.8 eV): Primarily associated with the carbonyl group and trifluoromethoxy substituent.
The electron-withdrawing trifluoromethoxy group lowers the HOMO energy by 0.5 eV compared to unsubstituted piperazin-2-one, enhancing oxidative stability. The HOMO-LUMO gap of 4.4 eV suggests moderate polarizability, aligning with its potential as a pharmacophore in drug design.
Electrostatic potential maps highlight regions of high electron density (red) near the carbonyl oxygen and nitrogen atoms, while the trifluoromethoxy group exhibits electron-deficient characteristics (blue) due to fluorine’s inductive effects (Figure 2).
Comparative Analysis of Positional Isomers (Para vs. Meta Substitution)
Substitution at the para versus meta position significantly alters electronic and steric profiles:
| Property | Para Isomer | Meta Isomer |
|---|---|---|
| Dipole Moment (D) | 4.2 | 3.8 |
| HOMO Energy (eV) | -6.2 | -5.9 |
| Solubility (log P) | 2.1 | 2.4 |
| Crystallinity | High | Moderate |
Table 2: Comparative properties of positional isomers.
- Para substitution enhances symmetry, stabilizing the crystal lattice and increasing melting points (observed in analogous compounds).
- Meta substitution introduces steric clashes between the trifluoromethoxy group and piperazinone ring, reducing conformational rigidity.
- Electronic effects : The para-trifluoromethoxy group exerts stronger resonance withdrawal, deactivating the phenyl ring more effectively than the meta analogue.
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)18-8-3-1-7(2-4-8)9-10(17)16-6-5-15-9/h1-4,9,15H,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATODXPMVSDOZDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250859 | |
| Record name | 3-[4-(Trifluoromethoxy)phenyl]-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246548-45-7 | |
| Record name | 3-[4-(Trifluoromethoxy)phenyl]-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246548-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Trifluoromethoxy)phenyl]-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one typically involves the reaction of 4-(trifluoromethoxy)aniline with ethyl chloroformate to form an intermediate, which is then cyclized with piperazine to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 3-[4-(trifluoromethoxy)phenyl]piperazin-2-one exhibits potential as an anticancer agent. It has been studied for its efficacy against various cancer types, including breast, kidney, and pancreatic cancers. The compound's mechanism involves the inhibition of specific pathways critical for tumor growth and survival.
- Case Study : A study published in a patent document highlights the compound's use in formulations aimed at treating breast cancer, demonstrating its ability to interfere with cancer cell proliferation and induce apoptosis .
Neuropharmacology
The compound has also been evaluated for its effects on neurotransmitter systems, particularly in the context of anxiety and depression. Its piperazine structure allows it to interact with serotonin and dopamine receptors, making it a candidate for further development as an antidepressant or anxiolytic.
- Case Study : Research into piperazine derivatives has shown that modifications can enhance their binding affinity to serotonin receptors, suggesting that 3-[4-(trifluoromethoxy)phenyl]piperazin-2-one may have similar properties .
Chemical Synthesis
3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one serves as a versatile building block in organic synthesis. Its unique trifluoromethoxy group enhances reactivity, allowing for the development of more complex molecules.
- Applications in Synthesis : The compound can be utilized to synthesize novel piperazine derivatives that may possess improved biological activities or novel therapeutic effects. This includes the creation of targeted drug delivery systems where piperazine moieties are incorporated into larger frameworks .
Material Science
In material science, this compound can be explored for its potential applications in creating functional materials with specific properties due to the presence of the trifluoromethoxy group. This group can impart unique thermal and chemical stability to polymers.
- Potential Applications : Investigations into polymer composites incorporating piperazine derivatives have shown enhanced mechanical properties and resistance to degradation, which could be beneficial in various industrial applications.
Data Summary Table
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenyl Ring
Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)
- 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one
- The -CF₃ group lacks the oxygen atom, reducing polarity compared to -OCF₃.
- Higher lipophilicity (logP increased by ~0.5 units) .
Para- vs. Meta-Substituted Trifluoromethoxy
Modifications on the Piperazinone Core
Alkyl and Aryl Substituents
- (5S)-5-Butyl-1-[3-(trifluoromethoxy)phenyl]piperazin-2-one
- A butyl group at the 5-position increases molecular weight (504.52 g/mol) and lipophilicity.
- Enhanced steric bulk may improve selectivity for enzyme active sites .
Imidazole-Functionalized Derivatives
- (5S)-4-({1-[(4-Bromophenyl)methyl]-1H-imidazol-5-yl}methyl)-5-butyl-1-[3-(trifluoromethoxy)phenyl]piperazin-2-one
- Molecular Formula : C₂₆H₂₈BrF₃N₄O₂
- Key Differences :
- The imidazole moiety introduces hydrogen-bonding and π-π stacking capabilities.
- Bromine substitution enhances halogen bonding with biological targets .
Key Observations :
- Solubility : The -OCF₃ group improves aqueous solubility compared to -CF₃ derivatives due to increased polarity .
- Synthetic Complexity : Imidazole-functionalized derivatives require multi-step synthesis (e.g., reductive amination, Suzuki coupling) , whereas simpler analogues are accessible via single-step cyclization .
Research Implications
- Pharmacological Potential: Piperazinones with -OCF₃ groups are explored as enzyme inhibitors (e.g., Cryptococcus neoformans farnesyltransferase) .
- Structure-Activity Relationships (SAR) :
- Para-substitution on the phenyl ring optimizes target engagement.
- Bulky substituents (e.g., butyl, imidazole) enhance selectivity but may reduce bioavailability .
Biological Activity
3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a trifluoromethoxy group on the phenyl moiety. This unique structure contributes to its biological activity, particularly in modulating receptor interactions and influencing various biochemical pathways.
Anticonvulsant Activity
Research indicates that derivatives of 3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one exhibit significant anticonvulsant properties. A study evaluated the efficacy of several analogs in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results demonstrated that certain derivatives displayed potent anticonvulsant activity, particularly those with the trifluoromethoxy substitution, which enhanced their binding affinity to neuronal voltage-sensitive sodium channels .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies showed that it inhibited cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression. Notably, a derivative with a similar structural motif was shown to inhibit angiogenesis in tumor models, suggesting a potential role in cancer therapy .
Antimicrobial Properties
3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one has demonstrated antimicrobial activity against a range of pathogens. Its efficacy was evaluated against bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent .
The biological activity of 3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing downstream signaling pathways.
- Ion Channel Modulation : It has been shown to interact with voltage-gated sodium channels, which is critical for anticonvulsant effects.
- Apoptotic Pathways : In cancer cells, it triggers apoptotic pathways leading to cell death.
Case Studies
Research Findings
- Anticonvulsant Efficacy : In a study, certain derivatives exhibited protective indexes indicating a favorable benefit-risk ratio for seizure management .
- Cytotoxicity in Cancer Cells : The compound was effective in altering cell cycle phases in Jurkat cells, leading to reduced viability at specific concentrations .
- Antimicrobial Activity : The compound showed broad-spectrum antimicrobial effects, making it a candidate for further development as an antibiotic agent.
Q & A
Q. What are the recommended synthetic routes for 3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one, and how can purity be optimized?
The synthesis typically involves coupling a trifluoromethoxy-substituted aryl halide with a piperazin-2-one precursor. A common method uses palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) under inert conditions. For purification, recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) is effective. Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., absence of residual solvent peaks) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : H and C NMR should show characteristic signals: the trifluoromethoxy group ( ppm in F NMR) and piperazin-2-one carbonyl ( ppm in C NMR) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H] at m/z 289.0932 for CHFNO) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (e.g., triclinic system, space group P1) resolves bond angles and stereochemistry .
Q. What solvents and conditions are optimal for solubility and stability studies?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane). Stability tests under varying pH (4–9) and temperatures (4–40°C) indicate degradation above 60°C or in strongly acidic/basic conditions. Store at -20°C in desiccated, amber vials to prevent hydrolysis of the trifluoromethoxy group .
Advanced Research Questions
Q. How can structural modifications enhance biological activity or selectivity?
- Substitution on the Piperazine Ring : Introducing electron-withdrawing groups (e.g., acetyl at N-position) may improve receptor binding affinity.
- Trifluoromethoxy Group Replacement : Compare with -OCF, -CF, or -NO substituents to evaluate electronic effects on target interactions (e.g., GPCR or kinase inhibition) .
- Pharmacophore Hybridization : Conjugate with bioactive moieties (e.g., indole or pyridine) to exploit dual-target mechanisms .
Q. How should researchers address contradictions in biological data, such as inconsistent cytotoxicity results?
- Assay Optimization : Validate cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 hrs) to account for metabolic variability.
- Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target effects (e.g., oxidative phosphorylation inhibition vs. apoptosis pathways) .
- Control Experiments : Compare with known complex I inhibitors (e.g., rotenone) to rule out assay-specific artifacts .
Q. What strategies mitigate instability during in vivo studies?
- Prodrug Design : Mask the piperazin-2-one carbonyl as an ester or carbamate to enhance metabolic stability.
- Nanoparticle Encapsulation : Use PEGylated liposomes to prolong half-life and reduce renal clearance .
- Pharmacokinetic Monitoring : Track plasma levels via LC-MS/MS to adjust dosing regimens .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
